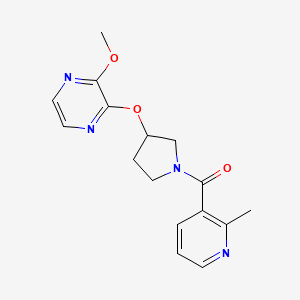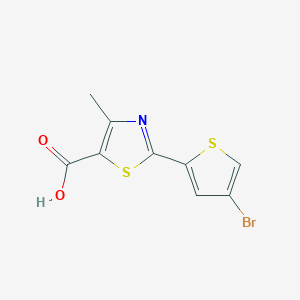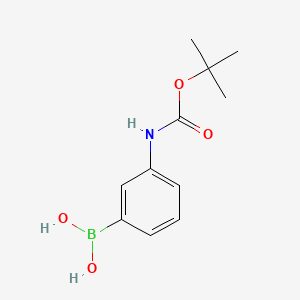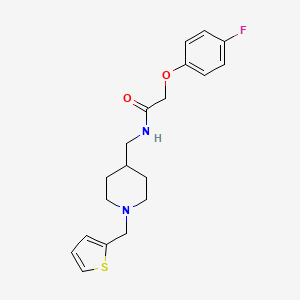
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its biological activities by modulating various signaling pathways. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to activate the dopamine D3 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit several biochemical and physiological effects. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.
Advantages and Limitations for Lab Experiments
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is that it has been found to be relatively safe and well-tolerated in preclinical studies. One limitation is that the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which will help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in humans. Another direction is to explore the potential of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in combination with other drugs for the treatment of various diseases. Finally, another direction is to develop more efficient and cost-effective methods for the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
Synthesis Methods
The synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanol. The next step involves the oxidation of the alcohol to the corresponding ketone using an oxidizing agent such as chromium trioxide. This reaction leads to the formation of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
Scientific Research Applications
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit a wide range of biological activities. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.
properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-3-2-4-16(7-8)12(17)9-6-15-11(14)5-10(9)13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZHLUQVDSSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(3-methylpiperidine-1-carbonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)





![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)